molecular formula C12H19NO B1416301 4-methoxy-N-(3-methylbutyl)aniline CAS No. 847224-60-6

4-methoxy-N-(3-methylbutyl)aniline

Cat. No.: B1416301
CAS No.: 847224-60-6
M. Wt: 193.28 g/mol
InChI Key: FSJPCHUXEINIFX-UHFFFAOYSA-N
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Description

4-methoxy-N-(3-methylbutyl)aniline is an organic compound belonging to the family of anilines. It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and an N-(3-methylbutyl) substituent on the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(3-methylbutyl)aniline can be achieved through several methods:

    Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated precursor with 3-methylbutylamine. The reaction typically occurs under basic conditions, using a solvent such as ethanol or methanol.

    Reductive Amination: Another method involves the reductive amination of 4-methoxybenzaldehyde with 3-methylbutylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(3-methylbutyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation

Major Products

    Oxidation: Quinone derivatives

    Reduction: Corresponding amines

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

4-methoxy-N-(3-methylbutyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-methylbutyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy group and the N-(3-methylbutyl) substituent play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyaniline: Lacks the N-(3-methylbutyl) substituent, making it less hydrophobic and potentially less bioactive.

    N-(3-methylbutyl)aniline: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-ethoxy-N-(3-methylbutyl)aniline: Similar structure but with an ethoxy group instead of a methoxy group, which can influence its chemical properties and applications.

Uniqueness

4-methoxy-N-(3-methylbutyl)aniline is unique due to the presence of both the methoxy group and the N-(3-methylbutyl) substituent, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-methoxy-N-(3-methylbutyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(2)8-9-13-11-4-6-12(14-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJPCHUXEINIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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